molecular formula C22H24N2O2 B5577283 N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide

N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide

Cat. No. B5577283
M. Wt: 348.4 g/mol
InChI Key: XRLPHLUJNAUPGG-LEWJYISDSA-N
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Description

Synthesis Analysis

Synthetic approaches for compounds similar to the one often involve detailed organic synthesis methods. For instance, compounds like 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) are synthesized through complex reactions involving multiple steps and precise control of reaction conditions (Grimwood et al., 2011). This suggests that the synthesis of N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide may also require intricate processes involving carefully selected reagents and catalysts.

Molecular Structure Analysis

The molecular structure of related compounds, such as N-phenyl-N-(pyridin-4-yl)acetamide, has been studied using techniques like crystallography to understand their conformation and bonding (Umezono & Okuno, 2015). Such studies can reveal insights into the spatial arrangement of atoms in the molecule and how this influences its chemical behavior and interactions.

Chemical Reactions and Properties

Chemical reactions involving similar compounds are often influenced by their molecular structure. For example, the synthesis of novel derivatives often involves reactions like palladium-mediated synthesis or Claisen–Schmidt-type condensation reactions, as seen in the synthesis of various acetamide derivatives (Hoareau & Scott, 2010; Rodríguez et al., 2021).

Scientific Research Applications

Pharmacological Characterization and Potential Therapeutic Applications

One study focused on the pharmacological characterization of a κ-opioid receptor antagonist with structural similarities, highlighting its potential for treating depression and addiction disorders. This research points toward the relevance of exploring N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide in similar pharmacological contexts, especially given the opioid system's role in various physiological and pathological processes (Grimwood et al., 2011).

Structure-Activity Relationships

Another study delved into the structure-activity relationships of kappa-opioid agonists, which could be relevant when considering the design and synthesis of N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide analogs for targeted therapeutic applications. Understanding how structural variations influence biological activity can inform the development of more effective and selective drug candidates (Barlow et al., 1991).

Synthetic Methodologies and Chemical Interactions

Research on synthetic methodologies and the rearrangement of similar compounds offers insights into the chemical behavior and potential applications of N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide in medicinal chemistry and drug development. For instance, studies on the rearrangement of 4-amino-3-halo-pyridines could provide valuable knowledge on synthesizing complex molecules with potential biological activities (Getlik et al., 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some benzofuran derivatives have shown various biological activities, including anti-inflammatory, anti-oxidant, anti-arrhythmic, hemostatic, antimicrobial, anti-viral, antifungal, and anti-tumor activities .

Future Directions

The future research directions could involve further exploration of the compound’s synthesis, properties, and potential applications. Given the biological activity of some benzofuran derivatives, this compound could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-[(3S,4R)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylphenyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-15-7-9-17(10-8-15)20-13-24(14-21(20)23-16(2)25)12-19-11-18-5-3-4-6-22(18)26-19/h3-11,20-21H,12-14H2,1-2H3,(H,23,25)/t20-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLPHLUJNAUPGG-LEWJYISDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC2NC(=O)C)CC3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2NC(=O)C)CC3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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